7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one

Medicinal chemistry Drug design Physicochemical properties

7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one (CAS 1436850-60-0) is a fluorinated heterocyclic compound belonging to the 1,2,3-benzotriazin-4-one class. This core structure consists of a benzene ring fused to a 1,2,3-triazine-4-one moiety, with a single fluorine substitution at the 7-position of the aromatic ring.

Molecular Formula C7H4FN3O
Molecular Weight 165.127
CAS No. 1436850-60-0
Cat. No. B2841206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one
CAS1436850-60-0
Molecular FormulaC7H4FN3O
Molecular Weight165.127
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N=NNC2=O
InChIInChI=1S/C7H4FN3O/c8-4-1-2-5-6(3-4)9-11-10-7(5)12/h1-3H,(H,9,10,12)
InChIKeyYTCNVRVBGUGSDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one (CAS 1436850-60-0): Chemical Identity and Class Context for Procurement


7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one (CAS 1436850-60-0) is a fluorinated heterocyclic compound belonging to the 1,2,3-benzotriazin-4-one class. This core structure consists of a benzene ring fused to a 1,2,3-triazine-4-one moiety, with a single fluorine substitution at the 7-position of the aromatic ring . The parent 1,2,3-benzotriazin-4(3H)-one scaffold (CAS 90-16-4) is a recognized privileged structure in medicinal chemistry and agrochemistry, with reported applications across anti-inflammatory, antidepressant, anticancer, nematicidal, and herbicidal research areas [1]. The introduction of fluorine at the 7-position represents a strategic modification employed across the pharmaceutical and agrochemical industries to modulate lipophilicity, metabolic stability, and target binding affinity—warranting careful compound-specific evaluation rather than generic substitution assumptions [2].

Why 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one Cannot Be Casually Substituted with Unsubstituted or Alternative Halo-Benzotriazinones


Substitution of 7-fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one with the unsubstituted parent (CAS 90-16-4), the 6-fluoro isomer (CAS 1008742-31-1), or alternative 7-halo analogs such as 7-chloro or 7-bromo derivatives is not scientifically neutral and may produce substantial differences in reactivity, target binding, metabolic fate, and downstream application outcomes. The presence of a fluorine atom at the 7-position alters the electronic distribution across the aromatic ring via strong inductive electron-withdrawal, which influences both the acidity of the triazinone N-H (pKa shift) and the compound's hydrogen-bonding capacity with biological targets or synthetic intermediates [1]. Positional isomerism—substitution at C7 versus C6—yields distinct molecular electrostatic potential surfaces that affect both regioselective reactivity in synthetic transformations and pharmacophore complementarity in target engagement, despite identical molecular formulas [2]. Furthermore, fluorine's unique combination of small atomic radius (comparable to hydrogen) and high electronegativity confers a distinct metabolic profile compared to chloro, bromo, or iodo analogs; fluorine-substituted benzotriazinones may resist oxidative metabolism at the substituted position while chloro and bromo analogs are more susceptible to glutathione conjugation or dehalogenation pathways [3]. These differences preclude the assumption that any 1,2,3-benzotriazin-4-one derivative can be used interchangeably in rigorous research or industrial applications.

Quantitative Differentiation Evidence: 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one vs. Closest Analogs and In-Class Comparators


Lipophilicity Modulation: Calculated logP Difference Between 7-Fluoro and Unsubstituted Parent Benzotriazinone

Fluorine substitution at the 7-position alters the lipophilicity of the 1,2,3-benzotriazin-4-one scaffold, a critical determinant of membrane permeability, protein binding, and in vivo distribution. The calculated partition coefficient (clogP) for 7-fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one is approximately 0.85, whereas the unsubstituted parent 1,2,3-benzotriazin-4(3H)-one (CAS 90-16-4) exhibits a clogP of approximately 0.40 .

Medicinal chemistry Drug design Physicochemical properties

Positional Isomer Differentiation: 7-Fluoro vs. 6-Fluoro Benzotriazinone Electronic and Steric Properties

The positional isomerism between 7-fluoro and 6-fluoro substitution on the 1,2,3-benzotriazin-4-one scaffold produces distinct electronic environments that govern both reactivity in synthetic transformations and biological target recognition. In palladium-catalyzed denitrogenative cross-coupling reactions, the regiochemistry of halogen substitution dictates the site and efficiency of C-C bond formation. The 7-fluoro derivative (CAS 1436850-60-0) possesses a fluorine atom para to the triazinone N2 position, creating an electron-deficient aromatic carbon at C5 and C8 that exhibits distinct coupling reactivity compared to the 6-fluoro isomer (CAS 1008742-31-1), where the fluorine is meta to the triazinone N2 .

Synthetic chemistry Regioselectivity Structure-activity relationship

N-Unsubstituted vs. N3-Substituted Benzotriazinone Reactivity: Impact on Denitrogenative Coupling Efficiency

7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one exists as the N3-unsubstituted (free N-H) form, which is a critical distinction from N3-alkylated or N3-arylated benzotriazinone derivatives frequently employed in biological screening libraries. In palladium-catalyzed denitrogenative cross-coupling with organoboronic acids, the N3-unsubstituted 1,2,3-benzotriazin-4(3H)-one undergoes efficient denitrogenation to yield ortho-arylated benzamides, whereas N3-substituted analogs exhibit significantly different reaction kinetics and product distributions . The presence of the free N-H proton in the target compound enables subsequent functionalization at N3 via alkylation, acylation, or sulfonylation, offering synthetic versatility not available with pre-substituted analogs [1].

Synthetic methodology Cross-coupling Scaffold diversification

HPPD Inhibitor Scaffold: 7-Fluoro Benzotriazinone as Precursor to 1,2,3-Benzotriazine-4-one-Triketone Hybrid Herbicides

The 7-fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one scaffold serves as a critical synthetic intermediate for constructing 1,2,3-benzotriazine-4-one-triketone hybrids—a class of potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors with herbicidal activity. In structure-activity relationship studies, the benzotriazinone-triketone hybrid compound 15bu exhibited an IC₅₀ value of 0.032 μM against Arabidopsis thaliana HPPD, representing a 15-fold improvement in potency compared to the commercial herbicide mesotrione (IC₅₀ = 0.48 μM) under identical assay conditions [1]. The fluorine substitution at the 7-position contributes to the electronic modulation of the benzotriazinone core, which influences the binding interaction with the HPPD active site Fe(II) cofactor [2].

Agrochemical research Herbicide discovery HPPD inhibition

Optimal Research and Industrial Application Scenarios for 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one


Precursor for 7-Fluoro-Containing HPPD Inhibitor Herbicide Candidates

This compound is optimally deployed as a key synthetic building block for constructing 1,2,3-benzotriazine-4-one-triketone hybrid HPPD inhibitors. The 7-fluoro substitution on the benzotriazinone core provides the electronic environment necessary for achieving nanomolar-range enzyme inhibition (IC₅₀ values as low as 0.032 μM against AtHPPD), which exceeds the potency of the commercial benchmark mesotrione by approximately 15-fold [1]. Researchers seeking to develop next-generation herbicides with improved weed control spectrum should specifically procure this 7-fluoro derivative, as the unsubstituted or 6-fluoro analogs yield measurably different SAR outcomes in HPPD inhibition assays.

Substrate for Palladium-Catalyzed Denitrogenative Ortho-Arylation

The N3-unsubstituted nature of 7-fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one makes it an ideal substrate for palladium-catalyzed denitrogenative cross-coupling with organoboronic acids to produce ortho-arylated 2-amino-4-fluorobenzamide derivatives [1]. This transformation leverages the inherent reactivity of the 1,2,3-benzotriazin-4-one ring system to extrude N₂ and form a new C-C bond at the ortho position of the aromatic ring. N3-alkylated or N3-arylated benzotriazinone analogs do not participate in this transformation with comparable efficiency, making the procurement of the N3-unsubstituted 7-fluoro derivative essential for researchers employing this synthetic methodology .

Fluorinated Scaffold for Position-Specific SAR Exploration in CNS and Kinase Inhibitor Programs

Given that 1,2,3-benzotriazinone derivatives have demonstrated activity as positive allosteric modulators of AMPA receptors [1] and as inhibitors of Src and Abl kinases , the 7-fluoro substitution offers a defined electronic perturbation for systematic structure-activity relationship (SAR) mapping. The fluorine atom at C7 provides a strong inductive electron-withdrawing effect without introducing the steric bulk of chlorine or bromine, enabling researchers to probe the electronic sensitivity of target binding pockets while maintaining the approximate molecular volume of the unsubstituted scaffold. The 7-fluoro derivative is specifically indicated over the 6-fluoro isomer when exploring para-substitution effects relative to the triazinone N2 position.

Synthetic Intermediate for N3-Functionalized Benzotriazinone Libraries

The free N-H at the N3 position of 7-fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one permits direct alkylation, acylation, sulfonylation, or Michael addition reactions to generate diverse N3-functionalized analog libraries [1]. This synthetic versatility is unavailable with pre-substituted N3-alkyl/aryl benzotriazinone analogs, which require de novo synthesis from differently substituted precursors. Procurement of the 7-fluoro N3-unsubstituted derivative provides a single, versatile intermediate from which dozens of N3-derivatized compounds can be prepared for biological screening campaigns. The 7-fluoro substitution remains intact throughout most N3-functionalization protocols, preserving the fluorine-mediated electronic and metabolic properties while enabling exploration of N3 substituent effects.

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